4-Ethyloctane

Description

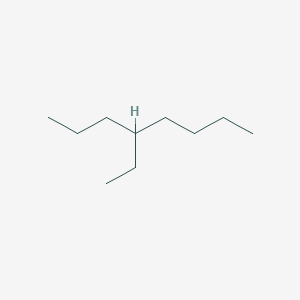

Structure

3D Structure

Properties

IUPAC Name |

4-ethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJUFUBKIFIKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871243 | |

| Record name | 4-Ethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-86-0 | |

| Record name | 4-Ethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyloctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethyloctane, a branched alkane hydrocarbon. The information is curated for professionals in research, science, and drug development who require detailed data for their work.

Core Molecular Information

This compound is a structural isomer of decane, characterized by an eight-carbon (octane) backbone with a two-carbon (ethyl) group attached to the fourth carbon atom.[1] This branching influences its physical properties and molecular interactions.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₂₂[1][2][3] |

| Molecular Weight | 142.28 g/mol [1] |

| CAS Registry Number | 15869-86-0[2][3] |

| Boiling Point | 163.6 °C to 168 °C[3][4] |

| Density | 0.733 g/cm³[3] |

| Refractive Index | 1.4131[3] |

| Flash Point | 36.5 °C[3] |

| Vapor Pressure | 2.69 mmHg at 25°C[3] |

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques used for volatile organic compounds. A general workflow for the identification and quantification of this compound in a sample is outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The sample containing or suspected to contain this compound is diluted in a suitable volatile solvent, such as hexane (B92381) or pentane, to an appropriate concentration.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Gas Chromatography Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column. A non-polar column is typically used for alkane analysis.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and fragmented.

-

Data Analysis: The mass spectrometer detects the mass-to-charge ratio of the fragments. The resulting mass spectrum is a unique fingerprint of the molecule. The retention time from the GC and the mass spectrum are compared to a known standard of this compound or a spectral library (e.g., NIST) for positive identification.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethyloctane (CAS No. 15869-86-0). The information herein is curated for professionals in research, scientific analysis, and drug development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of the structure-property relationships.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1] It consists of an eight-carbon (octane) backbone with an ethyl group substituent at the fourth carbon position.[1] This structure results in a chiral center at the fourth carbon. As a non-polar hydrocarbon, its physical characteristics, such as boiling point, melting point, and solubility, are dictated by weak intermolecular van der Waals forces.[1] Understanding these properties is crucial for its application as a solvent, a component in fuel blends, or as a reference compound in analytical chemistry.[2][3] It is a colorless liquid at room temperature with a characteristic mild hydrocarbon odor.[1][3]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various physical and chemical processes, including distillation, extraction, and chromatography.[1]

| Property | Value | Units |

| Molecular Weight | 142.28 | g/mol |

| Boiling Point | 163.6 - 168 | °C at 760 mmHg |

| Melting Point | -87.69 | °C |

| Density | 0.733 - 0.734 | g/cm³ |

| Refractive Index | 1.412 - 1.4131 | |

| Vapor Pressure | 2.69 | mmHg at 25°C |

| Flash Point | 36.5 | °C |

| Water Solubility | 75.36 | µg/L (temperature not stated) |

| LogP (Octanol/Water Partition Coefficient) | 4.00290 - 5.3 |

Data sourced from multiple references.[2][4][5][6][7]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

3.1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and efficient technique.[8]

-

Apparatus: Thiele tube, thermometer, rubber stopper with a slit, small glass vial (Durham tube), capillary tube (sealed at one end), and a heat source (Bunsen burner or oil bath).[9]

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small glass vial.[9]

-

A capillary tube is inverted (open end down) and placed inside the vial containing the sample.[9]

-

The vial is attached to a thermometer, ensuring the bottom of the vial is aligned with the thermometer bulb.[9]

-

The thermometer and vial assembly are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]

-

The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[8]

-

Heating continues until a continuous stream of bubbles emerges from the capillary tube, indicating the sample's vapor pressure is overcoming the external pressure.[9]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube as the vapor pressure inside the tube equals the atmospheric pressure.[8]

-

3.2. Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be determined by accurately measuring the mass of a known volume.[10]

-

Apparatus: Graduated cylinder (e.g., 100-mL), electronic balance, and a thermometer.[11]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

-

A specific volume of the liquid (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[11]

-

The combined mass of the graduated cylinder and the liquid is measured.[11]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[10]

-

The process can be repeated with additional volumes of the liquid to improve accuracy and precision.[11]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[11]

-

3.3. Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and can be used to identify it or assess its purity.

-

Apparatus: A refractometer (e.g., an Abbe refractometer), a light source (often built into the instrument), and a sample applicator.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

Visualization of Structure-Property Relationships

The molecular structure of this compound directly influences its macroscopic physical properties. The following diagram illustrates this hierarchical relationship.

References

- 1. This compound (15869-86-0) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. octane,4-ethyl- [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 15869-86-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. (4S)-4-ethyloctane | C10H22 | CID 96562968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties of 4-Ethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4-Ethyloctane, a branched alkane with applications as an organic solvent.[1] The information presented herein is curated for professionals in research and development who require precise data and standardized methodologies for compound characterization.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Conditions |

| Boiling Point | 163.6°C - 168°C | 760 mmHg |

| Melting Point | -87.69°C | - |

| Source(s) | [1][2][3][4] |

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling and melting points is fundamental to verifying the purity and identity of a chemical substance. The following are detailed methodologies for these measurements, adaptable for this compound.

Melting Point Determination

Given the very low melting point of this compound (-87.69°C)[1][2][4], specialized low-temperature apparatus is required. The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled heating.

Methodology: Capillary Method with Low-Temperature Bath

-

Sample Preparation: A small liquid sample of this compound is introduced into a capillary tube. The tube is then sealed.

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer or a digital temperature probe. This assembly is then placed in a cooling bath. The bath can be a Dewar flask containing a cryogen like liquid nitrogen or a mixture of dry ice and a suitable solvent (e.g., acetone).

-

Cooling: The sample is slowly cooled until it is completely frozen.

-

Heating and Observation: The frozen sample is then allowed to warm up slowly and evenly. The temperature is carefully monitored.

-

Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has turned into a clear liquid. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for this determination.

Methodology 1: Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and provides a very accurate boiling point.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Procedure: The distilling flask is filled with this compound (to about one-third of its volume) and a few boiling chips are added to ensure smooth boiling. The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Data Recording: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Methodology 2: Thiele Tube Method (for small quantities)

This micro method is ideal when only a small amount of the substance is available.

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will bubble out.

-

Observation and Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Standardized ASTM Methods

For hydrocarbons such as this compound, which are components of petroleum products, standardized methods from the American Society for Testing and Materials (ASTM) are often employed, particularly in industrial quality control. These methods typically utilize gas chromatography to determine the boiling range distribution of petroleum fractions. Relevant methods include:

-

ASTM D2887: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. This method can be used to simulate the results of true boiling point distillation.[4]

-

ASTM D7798: Standard Test Method for Boiling Range Distribution of Petroleum Distillates with Final Boiling Points up to 538 °C by Ultra Fast Gas Chromatography (UF GC).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling and melting points of a liquid organic compound like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Ethyloctane in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethyloctane, a branched alkane with the molecular formula C₁₀H₂₂. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes established principles of chemical solubility, provides expected solubility profiles, and details a robust experimental protocol for the precise determination of its solubility. This information is critical for professionals in research and drug development who may use this compound as a non-polar solvent, a reference compound, or a component in a formulation.

Core Concepts in the Solubility of this compound

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. This compound is a non-polar, branched-chain alkane. Its molecules are held together by weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to overcome the intermolecular forces within both the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Consequently, this compound is expected to be readily soluble in non-polar organic solvents where the intermolecular forces are of a similar nature and magnitude.[1] Conversely, it is virtually insoluble in highly polar solvents such as water.[1][2] The non-polar nature of this compound prevents it from forming the strong hydrogen bonds necessary to dissolve in water.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. However, based on its non-polar structure, it is predicted to be miscible with many common organic solvents. "Miscible" implies that the two liquids can be mixed in any proportion to form a single, homogeneous phase. For practical purposes, miscibility can be considered the highest degree of solubility.

The sole piece of quantitative data found is its solubility in water, which is 75.36 µg/L (temperature not specified).[3][4]

The following table summarizes the expected solubility of this compound in a range of solvents, categorized by solvent type and polarity. This table serves as a predictive guide for researchers.

| Solvent | Solvent Type | Predicted Solubility of this compound |

| Water | Highly Polar Protic | Very Low / Immiscible[1][2] |

| Methanol | Polar Protic | Low |

| Ethanol | Polar Protic | Moderate |

| Hexane | Non-polar | Miscible[1] |

| Benzene | Non-polar Aromatic | Miscible[1][2] |

| Toluene | Non-polar Aromatic | Miscible |

| Diethyl Ether | Weakly Polar Aprotic | Miscible[1][2] |

| Dichloromethane | Polar Aprotic | Miscible[1] |

Note: These predictions are based on the general solubility of non-polar alkanes. Experimental verification is necessary for precise quantitative values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[5][6][7] The following protocol provides a detailed methodology for obtaining quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (a non-reactive compound with a distinct retention time in GC analysis)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Pipettes and syringes for accurate liquid handling

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent, with known concentrations.

-

Add a constant, known concentration of the internal standard to each standard solution.

-

Analyze these standards by GC-FID to generate a calibration curve of the peak area ratio (this compound / internal standard) versus the concentration of this compound.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct layer of undissolved this compound should be visible.

-

Seal the vials tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess this compound has settled.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent.

-

Add the same concentration of the internal standard as used in the calibration standards.

-

Analyze the final solution by GC-FID.

-

-

Quantification:

-

From the GC chromatogram, determine the peak area ratio of this compound to the internal standard.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in a given solvent. Understanding these can aid in solvent selection and the interpretation of experimental results.

-

Polarity: As previously discussed, the closer the polarity of the solvent to that of the non-polar this compound, the higher the solubility.

-

Temperature: The effect of temperature on the solubility of liquids in liquids can be complex. Generally, for non-polar compounds like this compound in organic solvents, solubility tends to increase with temperature. However, this is not a universal rule and depends on the enthalpy of the solution.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

-

Presence of Other Solutes: The presence of other substances in the solvent can alter the overall polarity and intermolecular forces of the solvent system, thereby affecting the solubility of this compound.

References

- 1. This compound (15869-86-0) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. 15869-86-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Data for 4-Ethyloctane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyloctane, a branched alkane of interest in various fields of chemical research. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimental NMR data, the ¹H and ¹³C NMR data presented below are predicted values generated using computational methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (terminal, octane (B31449) chain) | 0.89 | t | 7.1 |

| CH₃ (terminal, ethyl group) | 0.86 | t | 7.4 |

| CH₂ (octane chain) | 1.25 - 1.35 | m | - |

| CH₂ (ethyl group) | 1.25 - 1.35 | m | - |

| CH (methine) | 1.25 - 1.35 | m | - |

Note: The predicted ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region, which is characteristic of branched alkanes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 14.2 |

| C2 | 23.1 |

| C3 | 30.0 |

| C4 | 40.0 |

| C5 | 30.0 |

| C6 | 23.1 |

| C7 | 14.2 |

| C8 | 10.8 |

| C1' | 26.5 |

| C2' | 10.8 |

Infrared (IR) Spectroscopy Data

The following major absorption bands are observed in the gas-phase IR spectrum of this compound.[1][2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2960 - 2850 | C-H stretch (alkane) |

| 1465 | C-H bend (methylene) |

| 1378 | C-H bend (methyl) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The major fragments observed are listed below.[1][4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57 | 100 | [C₄H₉]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

| 85 | 30 | [C₆H₁₃]⁺ |

| 113 | 5 | [C₈H₁₇]⁺ (M-C₂H₅) |

| 142 | <1 | [C₁₀H₂₂]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in the gas phase by introducing the sample into a gas cell. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The this compound sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

4-Ethyloctane CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyloctane, a saturated branched alkane. This document consolidates its registry information, chemical and physical properties, and outlines key experimental protocols relevant to its synthesis and analysis.

Core Registry Information

This compound is chemically identified as an octane (B31449) molecule with an ethyl group substituted at the fourth carbon position. It is also recognized by various synonyms in chemical literature and databases.

| Identifier | Value | Reference |

| CAS Number | 15869-86-0 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][4] |

| Molecular Formula | C10H22 | [1][2][3][5] |

| Canonical SMILES | CCCCC(CC)CCC | [1][2] |

| InChI | InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3 | [2][3] |

| InChIKey | NRJUFUBKIFIKFI-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthesis, and for analytical method development.

| Property | Value | Unit | Reference |

| Molecular Weight | 142.28 | g/mol | [1][2][5] |

| Boiling Point | 163.6 | °C (at 760 mmHg) | [1] |

| Melting Point | -87.69 | °C | [1] |

| Density | 0.733 | g/cm³ | [1] |

| Flash Point | 36.5 | °C | [1] |

| Vapor Pressure | 2.69 | mmHg (at 25°C) | [1] |

| Water Solubility | 75.36 | µg/L | [1] |

| Refractive Index | 1.4131 | [1] | |

| XLogP3 | 5.3 | [1][4] |

Experimental Protocols

While specific literature detailing the synthesis and purification of this compound is not extensively published, established organic chemistry methodologies for alkanes are applicable. The synthesis generally involves the alkylation of an appropriate organometallic reagent or through isomerization of other decane (B31447) isomers. A generalized workflow is presented below. Furthermore, a detailed protocol for the analysis of a structurally related compound, 4-ethyloctanoic acid, by Gas Chromatography-Mass Spectrometry (GC-MS) is provided as a robust analytical template.

General Synthesis and Purification Workflow

The synthesis of branched alkanes like this compound can be achieved through various established routes in organic chemistry. A common conceptual approach involves a Grignard reaction followed by reduction, or catalytic reforming of other C10 isomers. The subsequent purification is crucial to isolate the target compound.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted for the analysis of this compound based on established methods for similar branched-chain hydrocarbons.

1. Sample Preparation:

-

Accurately prepare a dilution series of this compound in a high-purity solvent such as hexane (B92381) or pentane.

-

For quantitative analysis, an internal standard (e.g., a non-interfering alkane like nonane (B91170) or undecane) should be added to each sample and calibration standard.

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | A non-polar column (e.g., HP-5ms, DB-5ms) is recommended. |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Acquisition Mode | Full Scan (m/z 40-300) for identification. Selected Ion Monitoring (SIM) for quantification. |

| Solvent Delay | 2 - 3 minutes |

3. Data Analysis:

-

The identity of this compound can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).

-

Quantification is achieved by integrating the peak area of a characteristic ion of this compound and comparing it to the peak area of the internal standard across the calibration curve.

Caption: Workflow for the analysis of this compound using GC-MS.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

As a branched-chain alkane, this compound is primarily used as an organic solvent in various industrial applications, including paints, coatings, and cleaners.[5] Its specific properties, such as boiling point and solvency, make it suitable for formulations where controlled evaporation is required. It can also be found as a component in fuel mixtures and as a reference compound in analytical chemistry.

References

Thermodynamic Properties of 4-Ethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Ethyloctane (CAS No: 15869-86-0), a branched alkane with the molecular formula C₁₀H₂₂.[1][2][3] An understanding of these properties is fundamental for its application in various industrial and research settings, including its use as a solvent, a component in fuels, and as a reference compound in chemical analysis.[1] This document compiles critically evaluated data, outlines standard experimental methodologies for their determination, and illustrates key relationships and workflows.

Core Physical and Thermodynamic Data

The thermodynamic and physical properties of this compound are summarized below. These values are crucial for modeling its behavior in chemical processes, separations, and formulation development.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₂₂ | - | [1][2][4][5] |

| Molecular Weight | 142.28 | g/mol | [1][3][4][6] |

| IUPAC Name | This compound | - | [4][7] |

| CAS Registry Number | 15869-86-0 | - | [1][2][4][5] |

| Boiling Point (at 760 mmHg) | 163.6 | °C | [1][2] |

| Melting Point | -87.69 | °C | [1][2] |

| Density | 0.733 | g/cm³ | [1][2] |

| Refractive Index | 1.412 - 1.4131 | - | [1][2] |

| Vapor Pressure (at 25°C) | 2.69 | mmHg | [1][2] |

| Water Solubility | 75.36 (temperature not stated) | µg/L | [2] |

| Octanol/Water Partition Coeff. (logP) | 4.00290 | - | [1][2] |

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of this compound

| Property | Value | Unit | State / Conditions | Source(s) |

| Standard Enthalpy of Vaporization (ΔᵥₐₚH°) | 48.10 | kJ/mol | - | [4][6] |

| Enthalpy of Fusion (ΔբᵤₛH°) | 18.13 | kJ/mol | Joback Calculated | [6] |

| Standard Enthalpy of Formation (ΔբH°) | -255.01 | kJ/mol | Ideal Gas, Joback Calculated | [6] |

| Standard Gibbs Free Energy of Formation (ΔբG°) | 30.88 | kJ/mol | Joback Calculated | [6] |

| Heat of Combustion, Gross (Δ꜀,₉ᵣₒₛₛH) | -6778.33 | kJ/mol | - | [6] |

Note: The National Institute of Standards and Technology (NIST) provides access to critically evaluated thermodynamic data, including enthalpy, entropy, and heat capacity as functions of temperature, through its subscription-based Web Thermo Tables (WTT).[5][8][9]

Experimental Protocols

The determination of thermodynamic properties requires precise and standardized experimental techniques. Below are detailed methodologies for key experiments applicable to branched alkanes like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a high-precision bomb calorimeter, typically an isoperibol apparatus.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity (>99.5%) this compound (approx. 0.5-1.0 g) is placed into a crucible made of a non-reactive material like platinum. A fusible wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.

-

Calorimeter Assembly: The crucible is placed inside the decomposition vessel ("bomb"). The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of nitric acid formation.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water within the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fusible wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calibration: The effective heat capacity of the calorimeter system is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

-

Data Analysis and Corrections: The raw temperature change is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). Further corrections are made for the heat of formation of nitric acid (from residual N₂) and sulfuric acid (if sulfur impurities are present), and for the energy of ignition. The standard enthalpy of combustion is then calculated from the corrected temperature rise and the known heat capacity of the calorimeter.

Vapor Pressure Measurement via Ebulliometry

The relationship between vapor pressure and temperature is critical for distillation and phase-equilibria calculations. This can be determined using a comparative ebulliometer.

Methodology:

-

Apparatus Setup: A comparative ebulliometer, which allows for the simultaneous boiling of the test substance (this compound) and a reference substance with a well-known vapor pressure-temperature relationship (e.g., water), is used.

-

Pressure Control: The system is connected to a pressure control and measurement system capable of maintaining pressures from a few kPa up to atmospheric pressure with high stability.

-

Temperature Measurement: High-precision, calibrated platinum resistance thermometers are used to measure the boiling temperatures of both the this compound and the reference substance.

-

Equilibrium Measurement: At a set, stable pressure, the liquids are brought to a steady boil. The boiling temperatures of both liquids are recorded once they have stabilized, indicating that vapor-liquid equilibrium has been reached.

-

Data Collection: This process is repeated at various pressures across the desired range.

-

Data Analysis: The vapor pressure of this compound at each measured boiling temperature is known to be equal to the system pressure. The data are typically fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to provide a continuous relationship between vapor pressure and temperature.[3]

Interrelation of Core Thermodynamic Properties

The core thermodynamic properties are intrinsically linked. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S). This fundamental relationship is central to chemical thermodynamics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound (15869-86-0) for sale [vulcanchem.com]

- 4. Octane, 4-ethyl- [webbook.nist.gov]

- 5. Octane, 4-ethyl- [webbook.nist.gov]

- 6. Octane, 4-ethyl- (CAS 15869-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | C10H22 | CID 85925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WTT- Under Construction Page [wtt-pro.nist.gov]

- 9. Octane, 4-ethyl- [webbook.nist.gov]

4-Ethyloctane: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 4-Ethyloctane. Due to a lack of specific toxicological studies on this particular branched alkane, this document extrapolates data from structurally similar compounds to provide the most accurate safety profile possible. All quantitative data is presented in structured tables for clarity, and relevant experimental and logical workflows are visualized.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a mild hydrocarbon odor.[1] It is a branched alkane with the molecular formula C10H22.[1] Like other alkanes, it is non-polar and has low solubility in water but is soluble in many organic solvents.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 15869-86-0 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild hydrocarbon | [2] |

| Boiling Point | 163.65°C | [2] |

| Melting Point | -87.69°C | [2] |

| Water Solubility | 75.36 µg/L (temperature not stated) | [2] |

| Density | 0.734 g/cm³ | [2] |

| Refractive Index | 1.4131 | [2] |

Hazard Identification and Classification

Table 2: Inferred GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | [3] |

| Skin Irritation | 2 (Likely) | H315: Causes skin irritation | [3] |

| Specific target organ toxicity — single exposure | 3 (Likely) | H336: May cause drowsiness or dizziness | [3] |

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly accessible databases. No LD50 or LC50 values have been established for this compound. However, studies on analogous branched alkanes suggest a low acute oral and dermal toxicity, with an oral LD50 in rats determined to be greater than 2000 mg/kg bw for a similar substance.[3]

The primary toxicological concern is aspiration into the lungs, which can be fatal.[3] Inhalation of high concentrations of vapors may cause central nervous system depression, leading to drowsiness and dizziness.[3] Prolonged or repeated skin contact may cause irritation and dermatitis due to the defatting action of the solvent.[3]

Due to the lack of specific studies, no information is available on the potential carcinogenic, mutagenic, or reproductive toxicity of this compound.

Experimental Protocols

As no specific toxicological studies for this compound have been identified, a detailed experimental protocol from a cited study cannot be provided. However, a general methodology for assessing the acute oral toxicity of a similar volatile hydrocarbon, based on OECD Test Guideline 423, is described below.

Generic Protocol: Acute Oral Toxicity (OECD 423)

This protocol outlines the general steps for determining the acute toxicity of a substance like this compound.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered by oral gavage. A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality is observed, the LD50 is determined to be greater than this dose.[3]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated if mortality occurs at doses below the limit dose.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the health and safety assessment of a chemical substance like this compound.

Caption: Chemical Safety Assessment Workflow.

Caption: Acute Oral Toxicity Experimental Workflow.

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[4]

-

Use non-sparking tools.[4]

-

Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[2]

-

After handling, wash hands thoroughly with soap and water.

Storage:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

-

Keep containers tightly closed when not in use.[4]

-

Store in a designated flammable liquid storage cabinet.

-

Segregate from incompatible materials such as oxidizing agents.[2]

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation, dizziness, or nausea occurs, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting.[4] If swallowed, immediately call a poison center or doctor.[4] Aspiration hazard is a major concern.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Procedures

-

Spill Response: Eliminate all ignition sources. Ventilate the area. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of publication. It is not a substitute for a formal Safety Data Sheet (SDS) and professional judgment. Users should conduct their own risk assessments and adhere to all applicable safety regulations.

References

Synthesis of 4-Ethyloctane from octane and iodoethane

Synthesis of 4-Ethyloctane: A Technical Whitepaper

For: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide provides an in-depth overview of a viable synthetic route to this compound, a branched alkane of interest in various fields of chemical research. Recognizing the impracticality of a direct synthesis from octane (B31449) and iodoethane (B44018) due to the chemical inertness of alkanes, this paper details a robust and well-established multistep synthesis utilizing the Corey-House reaction. The described pathway begins with commercially available precursors and proceeds through the formation of key intermediates, including 4-octanol (B147376) and 4-bromooctane (B1583688), culminating in the organocuprate-mediated coupling to yield the target molecule. Detailed experimental protocols for each key transformation are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, the overall synthetic workflow is illustrated with a diagram generated using the DOT language to provide a clear visual representation of the chemical transformations.

Introduction: The Challenge of Direct Alkane Alkylation

The direct functionalization of alkanes, such as the synthesis of this compound from octane and iodoethane, represents a significant challenge in organic chemistry. The high bond dissociation energy of C-H bonds in alkanes renders them largely unreactive towards many chemical transformations. While some industrial processes achieve alkane alkylation under harsh conditions of high temperature and pressure, or with specialized catalysts, these methods often lack the selectivity required for fine chemical synthesis in a laboratory setting and are not suitable for producing a specific isomer like this compound with high purity.

Given these limitations, a more practical and controlled approach involves the use of well-established organometallic coupling reactions. The Corey-House synthesis, in particular, stands out as a versatile and high-yielding method for the formation of carbon-carbon bonds, especially in the construction of unsymmetrical alkanes.[1][2] This method utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide, offering a reliable pathway to the desired product.

This whitepaper outlines a comprehensive, multi-step synthesis of this compound based on the Corey-House reaction, providing detailed experimental procedures and quantitative data for each step.

Overall Synthetic Strategy

The proposed synthesis of this compound is a four-step process commencing from the commercially available starting material, butanal. The overall strategy is depicted in the workflow diagram below. The key transformation is the final Corey-House coupling step, where a lithium diethylcuprate reagent is reacted with 4-bromooctane to form the target this compound. The preceding steps are designed to efficiently synthesize the required 4-bromooctane precursor from butanal.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Octanol

This procedure outlines the synthesis of 4-octanol via the Grignard reaction of n-butylmagnesium bromide with butanal.

Reaction:

CH₃(CH₂)₂CHO + CH₃(CH₂)₃MgBr → CH₃(CH₂)₃CH(OMgBr)(CH₂)₂CH₃ → CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| Magnesium Turnings | 24.31 | 2.67 | 0.11 |

| 1-Bromobutane (B133212) | 137.02 | 15.07 | 0.11 |

| Butanal | 72.11 | 7.21 | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

Preparation of Grignard Reagent: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (2.67 g, 0.11 mol) under a nitrogen atmosphere. A solution of 1-bromobutane (15.07 g, 0.11 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion of the 1-bromobutane solution is added to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The resulting solution of n-butylmagnesium bromide is cooled to 0°C.

-

Reaction with Butanal: A solution of butanal (7.21 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Work-up and Purification: The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 4-octanol is purified by fractional distillation.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Bromooctane

This protocol details the conversion of 4-octanol to 4-bromooctane using phosphorus tribromide.[3]

Reaction:

3 CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃ + PBr₃ → 3 CH₃(CH₂)₃CH(Br)(CH₂)₂CH₃ + H₃PO₃

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| 4-Octanol | 130.23 | 13.0 | 0.10 |

| Phosphorus Tribromide | 270.69 | 9.91 | 0.0366 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| Ice | - | 100 g | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-octanol (13.0 g, 0.10 mol) dissolved in 100 mL of anhydrous diethyl ether. The flask is cooled to 0°C in an ice-water bath.

-

Addition of PBr₃: Phosphorus tribromide (9.91 g, 0.0366 mol) is added dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10°C.[3]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The reaction mixture is carefully poured over 100 g of crushed ice. The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 4-bromooctane is purified by vacuum distillation.

Expected Yield: 80-90%[3]

Step 3: Formation of Lithium Diethylcuprate (Gilman Reagent)

This procedure describes the two-step preparation of the Gilman reagent from iodoethane.

Reactions:

-

CH₃CH₂I + 2 Li → CH₃CH₂Li + LiI

-

2 CH₃CH₂Li + CuI → (CH₃CH₂)₂CuLi + LiI

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| Iodoethane | 155.97 | 15.6 | 0.10 |

| Lithium Metal | 6.94 | 1.53 | 0.22 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

| Copper(I) Iodide | 190.45 | 9.52 | 0.05 |

Procedure:

-

Preparation of Ethyllithium (B1215237): A flame-dried 250 mL Schlenk flask containing a magnetic stir bar and lithium metal (1.53 g, 0.22 mol) cut into small pieces is placed under a nitrogen atmosphere. Anhydrous diethyl ether (100 mL) is added, and the flask is cooled to -10°C. A solution of iodoethane (15.6 g, 0.10 mol) in 20 mL of anhydrous diethyl ether is added dropwise over 1 hour, maintaining the temperature at -10°C. After the addition, the mixture is stirred for an additional hour at this temperature. The resulting solution of ethyllithium is used directly in the next step.

-

Formation of Lithium Diethylcuprate: In a separate flame-dried 500 mL Schlenk flask under nitrogen, copper(I) iodide (9.52 g, 0.05 mol) is suspended in 30 mL of anhydrous diethyl ether and cooled to -78°C. The previously prepared ethyllithium solution is added slowly via cannula to the stirred suspension of CuI. The mixture is allowed to warm slightly until a clear, pale yellow-green solution of lithium diethylcuprate is formed. The reagent is kept at a low temperature until use.

Expected Yield: The Gilman reagent is prepared in situ and used directly. The yield is assumed to be quantitative for the purpose of the next step.

Step 4: Corey-House Coupling for the Synthesis of this compound

This final step involves the coupling of lithium diethylcuprate with 4-bromooctane to yield the target molecule.

Reaction:

(CH₃CH₂)₂CuLi + CH₃(CH₂)₃CH(Br)(CH₂)₂CH₃ → CH₃(CH₂)₃CH(CH₂CH₃)(CH₂)₂CH₃ + CH₃CH₂Cu + LiBr

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| 4-Bromooctane | 193.14 | 9.66 | 0.05 |

| Lithium Diethylcuprate solution | - | - | ~0.05 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

Coupling Reaction: The solution of lithium diethylcuprate prepared in the previous step is maintained at -78°C. A solution of 4-bromooctane (9.66 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Gilman reagent. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. The mixture is stirred until the copper salts are dissolved in the aqueous layer. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed by distillation at atmospheric pressure. The residue, crude this compound, is purified by fractional distillation.

Expected Yield: 60-75% (Yields for Corey-House reactions with secondary alkyl halides can be variable).

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material(s) | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Grignard Reaction | Butanal (7.21 g) | 4-Octanol | 13.02 | 75-85 |

| 2 | Bromination | 4-Octanol (13.0 g) | 4-Bromooctane | 19.31 | 80-90 |

| 3 | Gilman Reagent Formation | Iodoethane (15.6 g), CuI (9.52 g) | Lithium Diethylcuprate | In situ | ~100 (assumed) |

| 4 | Corey-House Coupling | 4-Bromooctane (9.66 g) | This compound | 7.11 | 60-75 |

Conclusion

This technical guide has detailed a reliable and practical synthetic route for the preparation of this compound, starting from readily available chemical precursors. By employing the Corey-House synthesis, the challenges associated with the direct alkylation of octane are effectively circumvented. The provided step-by-step experimental protocols and tabulated quantitative data offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The successful implementation of this multi-step synthesis will provide access to this compound for further research and application.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkanes

This guide provides a comprehensive overview of the systematic method for naming branched alkanes as established by the International Union of Pure and Applied Chemistry (IUPAC). Adherence to these rules ensures that every distinct branched alkane has a unique and unambiguous name, a critical requirement for clear communication in scientific research, particularly in the fields of chemistry and drug development.

Core Principles of Alkane Nomenclature

The IUPAC system for naming branched alkanes is a rule-based process that can be broken down into a series of logical steps. The fundamental components of a systematic name include the parent name, which identifies the longest continuous carbon chain; substituent names, which identify the branches off the parent chain; and locants, which are numbers that specify the positions of these substituents.

Step-by-Step Procedure for Naming Branched Alkanes

The process of naming a branched alkane can be systematically approached by following a clear set of rules. This section details the sequential steps involved in deriving the correct IUPAC name for any given branched alkane structure.

The foundation of the IUPAC name is the parent chain, which is the longest continuous chain of carbon atoms within the molecule.[1][2][3][4] If two or more chains have the same maximum length, the parent chain is the one with the greater number of substituents.[3][5][6]

-

Rule 1: Identify the longest continuous carbon chain. This chain determines the parent name of the alkane.

-

Rule 2: If there are two or more chains of equal length, the chain with the largest number of substituents is chosen as the parent chain.[6]

The parent name is derived from the number of carbon atoms in this chain, as summarized in the table below.

| Number of Carbon Atoms | Parent Name |

| 1 | Methane |

| 2 | Ethane |

| 3 | Propane |

| 4 | Butane |

| 5 | Pentane |

| 6 | Hexane |

| 7 | Heptane |

| 8 | Octane |

| 9 | Nonane |

| 10 | Decane |

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is determined by the position of the substituents.

-

Rule 3: Number the parent chain starting from the end that gives the substituent encountered first the lowest possible number (locant).[1][7]

-

Rule 4: If there are multiple substituents, the chain is numbered to give the lowest locant at the first point of difference.[1]

The groups attached to the parent chain are called substituents or alkyl groups.[1] These are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[2][7]

| Alkane | Alkyl Group |

| Methane (CH₄) | Methyl (-CH₃) |

| Ethane (C₂H₆) | Ethyl (-C₂H₅) |

| Propane (C₃H₈) | Propyl (-C₃H₇) |

| Butane (C₄H₁₀) | Butyl (-C₄H₉) |

For substituents that are themselves branched, these are known as complex substituents.[8][9]

-

Rule 5: Name the branched substituent by finding the longest carbon chain within the substituent, starting from the carbon atom attached to the parent chain.

-

Rule 6: Number the carbons of the complex substituent, with carbon 1 being the one directly attached to the parent chain.[10]

-

Rule 7: The name of the complex substituent is placed in parentheses.[7][8]

Some common branched substituents have retained their non-systematic names, which are also accepted by IUPAC.[11]

| Structure | Common Name | Systematic Name |

| (CH₃)₂CH- | Isopropyl | (1-Methylethyl) |

| (CH₃)₂CHCH₂- | Isobutyl | (2-Methylpropyl) |

| CH₃CH₂CH(CH₃)- | sec-Butyl | (1-Methylpropyl) |

| (CH₃)₃C- | tert-Butyl | (1,1-Dimethylethyl) |

The final IUPAC name is assembled by combining the names of the substituents and the parent chain in a specific order.

-

Rule 8: List the substituents in alphabetical order.[1][4] Prefixes such as "di-", "tri-", "tetra-", "sec-", and "tert-" are ignored when alphabetizing, but "iso-" and "cyclo-" are considered part of the substituent name and are used for alphabetization.[1] For complex substituents, the entire name within the parentheses is used for alphabetization, including any numerical prefixes.[10]

-

Rule 9: Precede each substituent name with its locant number.[7]

-

Rule 10: If the same substituent appears more than once, use the prefixes "di-", "tri-", "tetra-", etc., to indicate the number of times it appears.[1][7] Each instance of the substituent must have its own locant number, and these numbers are separated by commas.

-

Rule 11: The complete name is written as a single word, with hyphens separating numbers from letters and commas separating numbers from numbers.[1][7]

Visualizing the IUPAC Nomenclature Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the IUPAC naming process.

Caption: Workflow for IUPAC naming of branched alkanes.

Caption: Naming protocol for complex substituents.

Conclusion

A thorough understanding and correct application of the IUPAC nomenclature for branched alkanes are fundamental for professionals in chemistry and related scientific disciplines. This systematic approach provides a clear and unambiguous language for describing chemical structures, which is essential for reproducibility in research, accuracy in drug development, and effective scientific communication. The detailed rules and workflows presented in this guide serve as a comprehensive reference for the accurate naming of branched alkanes.

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 6. Nomenclature Examples [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 10. Naming Complex Substituents - Chad's Prep® [chadsprep.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to 4-Ethyloctane

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 4-Ethyloctane. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, with a focus on detailed data presentation and experimental methodologies.

History and Discovery

The precise date and the researchers who first synthesized this compound are not well-documented in readily available scientific literature. Its history is primarily associated with its identification as a natural product. This compound has been reported in the marine sponge Plakortis angulospiculatus[1]. This discovery places its origins within the field of marine natural products chemistry. However, the original research publication detailing its specific isolation and characterization from this organism is not prominently cited in major chemical databases. Sponges of the genus Plakortis are known for producing a wide array of secondary metabolites, particularly polyketides with diverse biological activities[2][3][4]. The presence of a simple branched alkane like this compound is less common, and its biosynthetic pathway in the sponge has not been elucidated.

Chemical and Physical Properties

This compound is a branched-chain alkane. Its quantitative chemical and physical properties are summarized in the table below. It is important to note that slight variations in reported boiling points exist in the literature, which may be attributed to different experimental conditions or measurement purities.

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 15869-86-0 |

| Boiling Point | 163.6 °C at 760 mmHg[2][5][6] to 168 °C[4] |

| Melting Point | -87.69 °C[2][3][5] |

| Density | 0.733 - 0.734 g/cm³[2][5][6] |

| Refractive Index | 1.412 - 1.4131[2][3][5] |

| Vapor Pressure | 2.69 mmHg at 25 °C[2][3] |

| Flash Point | 36.5 °C[2][3] |

| Water Solubility | 75.36 µg/L (temperature not stated)[2][5][6] |

| LogP | 4.00290[2][6] |

Synthesis of this compound

Reaction Scheme:

-

Grignard Reagent Formation: Butylmagnesium bromide is formed from 1-bromobutane (B133212) and magnesium metal in an anhydrous ether solvent.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 3-hexanone (B147009).

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid to yield 4-ethyl-4-octanol.

-

Reduction: The tertiary alcohol is reduced to the corresponding alkane, this compound. A common method for this transformation is a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or more directly via a Barton-McCombie deoxygenation. For simplicity, a direct reduction is generalized here.

Experimental Protocol (Generalized)

-

Step 1: Preparation of Butylmagnesium Bromide

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by cloudiness and gentle refluxing), the remaining 1-bromobutane solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Step 2: Reaction with 3-Hexanone

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of 3-hexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Step 3: Work-up and Isolation of 4-Ethyl-4-octanol

-

The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-ethyl-4-octanol.

-

-

Step 4: Reduction to this compound

-

The crude 4-ethyl-4-octanol is subjected to a deoxygenation reaction. For example, using a Barton-McCombie deoxygenation: a. The alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate ester). b. The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) in a suitable solvent like toluene (B28343) and heated to reflux.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation to yield the final product.

-

Visualizations

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Toxicological Information

Currently, there is no significant information available in scientific literature detailing specific biological activities or interactions with signaling pathways for this compound that would be of primary interest to drug development professionals. Its main application is as an organic solvent[6]. Due to its non-polar, hydrocarbon nature, it is expected to have low acute toxicity but may act as a skin and eye irritant[6]. As with other volatile organic compounds, inhalation of high concentrations may cause central nervous system depression. No specific studies on its metabolism or potential for bioaccumulation have been prominently reported. Its discovery in a marine sponge suggests it is biocompatible to some extent within that organism's ecosystem, but this does not directly translate to pharmacological activity in humans.

References

- 1. This compound | C10H22 | CID 85925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Metabolomic fingerprinting of Brazilian marine sponges: a case study of Plakinidae species from Fernando de Noronha Archipelago - ProQuest [proquest.com]

- 6. ijarsct.co.in [ijarsct.co.in]

The Enigmatic Presence of 4-Ethyloctane in the Natural World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract